molecular formula C13H11N3OS B2898214 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034547-90-3

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

Cat. No.: B2898214
CAS No.: 2034547-90-3
M. Wt: 257.31
InChI Key: SWPPNDVNIQIFBZ-UHFFFAOYSA-N
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Description

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a heterocyclic compound that incorporates a pyrazolo[1,5-a]pyridine moiety fused with a thiophene ring

Preparation Methods

The synthesis of 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the thiophene and carboxamide groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions .

Chemical Reactions Analysis

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring and a carboxamide functional group. The molecular formula is C13H11N3OSC_{13}H_{11}N_3OS, and its synthesis typically involves multi-step reactions that manipulate the pyrazole and thiophene moieties to enhance biological activity.

Synthesis Pathways

Recent studies have reported various synthetic methodologies for pyrazolo[1,5-a]pyridine derivatives, including:

  • Condensation reactions involving hydrazones and α,β-unsaturated carbonyl compounds.
  • Cyclization techniques that facilitate the formation of the pyrazolo ring.
  • Functional group modifications to introduce substituents that enhance solubility and bioactivity.

Anticancer Properties

Research has shown that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of pyrazolo compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • The mechanism of action often involves the inhibition of key kinases involved in cell cycle regulation, such as CHK1 and CDK inhibitors .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • It shows promise as a selective inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Such inhibition could lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutics .
  • Pyrazolo derivatives have been linked to anti-inflammatory effects, suggesting broader therapeutic applications beyond oncology .

Case Studies

  • CHK1 Inhibition
    A study focused on the development of selective CHK1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells. The findings suggest that such inhibitors could serve as potent adjuncts to traditional chemotherapy .
  • Anticancer Screening
    Another investigation synthesized a series of pyrazolo derivatives, including 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, which were screened against multiple cancer cell lines. Results indicated significant cytotoxicity with promising selectivity profiles .

Summary of Findings

Application AreaActivity TypeKey Findings
AnticancerCell Proliferation InhibitionIC50 values < 0.5 µM for MCF-7 and HCT116 cells
Enzyme InhibitionCDK InhibitionSelective inhibition leading to apoptosis
Anti-inflammatoryCytokine InhibitionReduction in inflammatory markers

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and thiophene-based molecules. Compared to these, 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyridine family and is characterized by its thiophene ring and carboxamide functional group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazolo[1,5-a]pyridine moiety linked to a thiophene ring through a carboxamide group. The synthesis typically involves multiple steps, including the formation of the pyrazole and thiophene components followed by coupling reactions to yield the final product. Recent advancements have improved synthetic efficiency, allowing for higher yields and reduced reaction times .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound has promising effects against various pathogens. For example, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .

Anticancer Activity

The compound's structural analogs have been explored for their anticancer potential. Pyrazolo[1,5-a]pyridine derivatives are known to inhibit specific molecular targets involved in tumorigenesis. Studies suggest that this compound may function as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This inhibition could lead to reduced cancer cell proliferation and enhanced therapeutic efficacy.

Anti-inflammatory Effects

Compounds within the pyrazolo family have also been evaluated for anti-inflammatory properties. For instance, certain derivatives have shown significant inhibition of NF-κB/AP-1 reporter activity in cell-based assays, indicating their potential as anti-inflammatory agents . The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The unique combination of the thiophene ring with the pyrazolo[1,5-a]pyridine core contributes to the biological activity observed in this compound. Comparative studies highlight how modifications to the structure can influence potency and selectivity against various biological targets:

Compound Name Structural Features Notable Activities
Pyrazolo[3,4-d]pyrimidine derivativesFused ring structuresAntitumor activity
Pyrazolo[1,5-a]pyridine derivativesSimilar core structureAntitubercular properties
Thiophene-based carboxamidesThiophene ring with varied substituentsDiverse biological activities

This table illustrates how structural variations can lead to different pharmacological profiles, emphasizing the significance of this compound's unique features .

Case Studies

Several case studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives against common bacterial strains. The most active derivative exhibited significant bactericidal effects and low hemolytic activity, suggesting a favorable safety profile .
  • Anticancer Screening : In another study, compounds similar to this compound were tested for their ability to inhibit cancer cell lines. Results indicated effective growth inhibition correlating with structural modifications that enhance target interaction .
  • Anti-inflammatory Activity Assessment : Compounds were evaluated for their ability to inhibit key inflammatory pathways in vitro. Results showed dose-dependent inhibition of inflammatory markers, reinforcing their potential therapeutic use .

Properties

IUPAC Name

4-methyl-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPPNDVNIQIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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